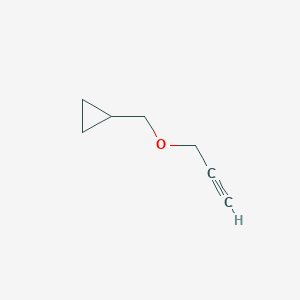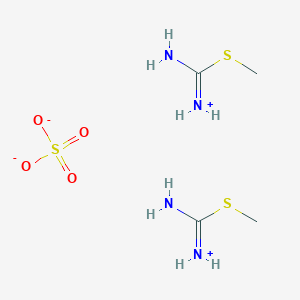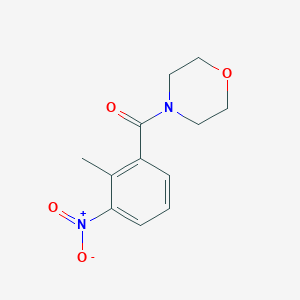
(2-METHYL-3-NITROPHENYL)(MORPHOLINO)METHANONE
Übersicht
Beschreibung
(2-METHYL-3-NITROPHENYL)(MORPHOLINO)METHANONE is a chemical compound that features a morpholine ring attached to a methanone group, which is further connected to a 2-methyl-3-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHYL-3-NITROPHENYL)(MORPHOLINO)METHANONE typically involves the reaction of 2-methyl-3-nitrobenzoyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-METHYL-3-NITROPHENYL)(MORPHOLINO)METHANONE can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon, or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product formed is (2-METHYL-3-AMINOPHENYL)(MORPHOLINO)METHANONE.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Wissenschaftliche Forschungsanwendungen
(2-METHYL-3-NITROPHENYL)(MORPHOLINO)METHANONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-METHYL-3-NITROPHENYL)(MORPHOLINO)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring can enhance the compound’s binding affinity to specific targets. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-METHYL-3-NITROPHENYL)(PIPERIDINO)METHANONE: Similar structure but with a piperidine ring instead of a morpholine ring.
(2-METHYL-3-NITROPHENYL)(PYRROLIDINO)METHANONE: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
(2-METHYL-3-NITROPHENYL)(MORPHOLINO)METHANONE is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
Molekularformel |
C12H14N2O4 |
|---|---|
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
(2-methyl-3-nitrophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H14N2O4/c1-9-10(3-2-4-11(9)14(16)17)12(15)13-5-7-18-8-6-13/h2-4H,5-8H2,1H3 |
InChI-Schlüssel |
NYNRRBUOLNYJSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
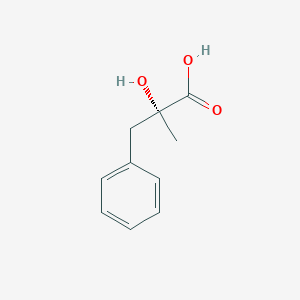
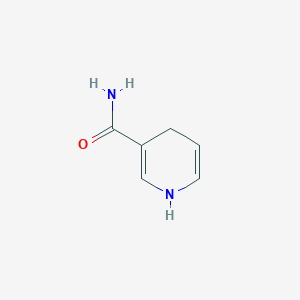
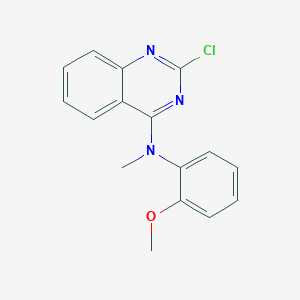

![2-Chloro-3-iodopyrazolo[1,5-A]pyridine](/img/structure/B8788454.png)
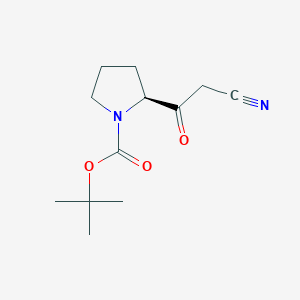
![1H,2H,2AH,3H,4H,8BH-NAPHTHO[1,2-B]AZET-2-ONE](/img/structure/B8788462.png)
![4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE](/img/structure/B8788467.png)

![N-[3-(4-Pyridyl)propyl]phthalimide](/img/structure/B8788475.png)
![2-Chloro-1-[4-(2-phenylethyl)phenyl]ethan-1-one](/img/structure/B8788488.png)

